

physicochemical properties of 4-Methyl-1,2,5-oxadiazol-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-1,2,5-oxadiazol-3-amine

Cat. No.: B099955

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Methyl-1,2,5-oxadiazol-3-amine**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **4-Methyl-1,2,5-oxadiazol-3-amine** (CAS: 17647-70-0), a heterocyclic compound belonging to the furazan class. The 1,2,5-oxadiazole scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its ability to modulate biological activity and enhance the pharmacokinetic profiles of drug candidates.^{[1][2]} This document synthesizes available experimental data and predictive models to characterize the compound's structural, spectroscopic, and physicochemical attributes, including its partition coefficient, acid-base properties, solubility, and thermal characteristics. Furthermore, this guide details robust, field-proven experimental protocols for the precise determination of these key parameters, offering valuable insights for its application in scientific research and early-phase drug discovery.

Introduction to 4-Methyl-1,2,5-oxadiazol-3-amine The Furazan Scaffold in Medicinal Chemistry

Heterocyclic compounds form the cornerstone of modern medicinal chemistry. Among them, the 1,2,5-oxadiazole, commonly known as furazan, has emerged as a privileged scaffold.^[3] Its incorporation into molecular architectures can significantly enhance metabolic stability, modulate lipophilicity, and introduce specific electronic properties that facilitate favorable

interactions with biological targets.^{[1][4]} Furazan derivatives are utilized as planar aromatic linkers to orient substituents, as bioisosteric replacements for other functional groups, and as pharmacophores that directly contribute to a compound's biological activity.^[4] A thorough understanding of the physicochemical properties of substituted furazans like **4-Methyl-1,2,5-oxadiazol-3-amine** is therefore a critical prerequisite for its rational application in designing next-generation therapeutic agents.

Chemical Identity and Structure

The fundamental identity of **4-Methyl-1,2,5-oxadiazol-3-amine** is established by its unique combination of a furazan ring substituted with a methyl and an amine group. This structure dictates its chemical behavior and physical properties.

Caption: Chemical structure of **4-Methyl-1,2,5-oxadiazol-3-amine**.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	4-methyl-1,2,5-oxadiazol-3-amine	-
CAS Number	17647-70-0	[5] [6] [7]
Molecular Formula	C ₃ H ₅ N ₃ O	[5] [6]
Molecular Weight	99.09 g/mol	[5] [6]
Monoisotopic Mass	99.04330 Da	[6]
SMILES	CC1=NON=C1N	[8]
InChI	InChI=1S/C3H5N3O/c1-2-3(4)6-7-5-2/h1H3,(H2,4,6)	[8]

| Synonyms | 4-Methyl-furazan-3-ylamine |[\[9\]](#) |

Core Physicochemical Properties

The interplay of a compound's physicochemical properties governs its absorption, distribution, metabolism, and excretion (ADME) profile, which is a decisive factor in its viability as a drug candidate.[\[10\]](#)

Table 2: Summary of Physicochemical Properties

Property	Value	Method	Source
Boiling Point	208 °C (at 760 mmHg)	Experimental	[6]
Density	1.283 g/cm ³	Experimental	[6]
Flash Point	79.6 °C	Experimental	[6]
XlogP	0.1	Predicted	[8]
Hydrogen Bond Acceptors	4	Calculated	[6]
Hydrogen Bond Donors	1 (from -NH ₂)	Calculated	-
pKa	Not Experimentally Determined	-	-

| Aqueous Solubility | Not Experimentally Determined | - | - |

Partition and Distribution Coefficients (LogP/LogD)

The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more physiologically relevant. The predicted XlogP value of 0.1 for **4-Methyl-1,2,5-oxadiazol-3-amine** suggests a relatively balanced hydrophilic-lipophilic character.[\[8\]](#) This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate membrane permeability without leading to poor aqueous solubility.

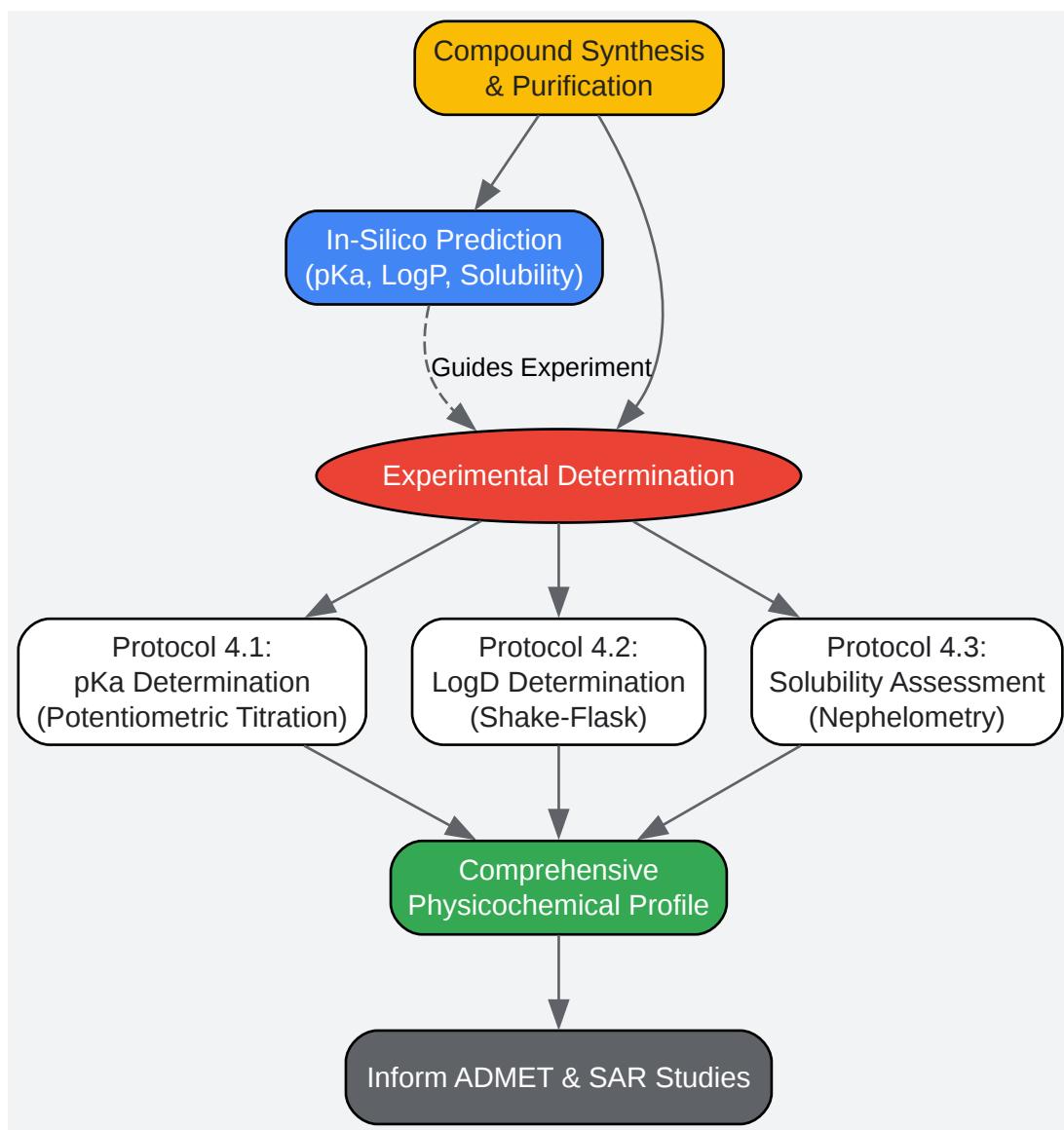
Acidity and Basicity (pKa)

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at physiological pH (approx. 7.4). The primary amine group (-NH₂) on the furazan ring is basic and will be protonated at acidic pH. The electron-withdrawing nature of the adjacent sp²-hybridized nitrogen atoms and the oxadiazole ring itself is expected to decrease the basicity of the amine compared to a simple alkylamine. An accurate experimental determination of the pKa is crucial, as the charge state of the molecule profoundly impacts its solubility, permeability, and interaction with biological targets.

Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The presence of a primary amine and nitrogen and oxygen atoms in the furazan ring allows **4-Methyl-1,2,5-oxadiazol-3-amine** to act as both a hydrogen bond donor and acceptor, which should confer a degree of aqueous solubility. However, this is counterbalanced by the overall molecular structure. Quantitative measurement is necessary for building a complete profile.

Spectroscopic and Analytical Profile


Spectroscopic analysis provides an unambiguous confirmation of a compound's structure and purity.

- Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to its exact mass (99.04330 Da).^[6] Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, are available and can aid in identification.^[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is predicted to be simple, showing two key signals: a singlet for the methyl (-CH₃) protons and a broad singlet for the amine (-NH₂) protons, which may be exchangeable with D₂O.
 - ¹³C NMR: The spectrum would display three distinct signals: one for the methyl carbon and two for the two sp²-hybridized carbons of the furazan ring. The chemical shifts would be influenced by the electronic environment created by the nitrogen and oxygen atoms.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by specific absorption bands confirming its functional groups. Key expected vibrations include N-H stretching from the amine group (typically in the $3300\text{-}3500\text{ cm}^{-1}$ region), C-H stretching from the methyl group, and characteristic C=N and N-O stretches from the furazan ring.[3][11]

Methodologies for Experimental Determination

To move beyond predictive data, rigorous experimental validation is required. The following protocols represent industry-standard methods for characterizing key physicochemical properties. The choice of method balances precision with the demands of the drug discovery stage; for instance, high-throughput screening methods are invaluable in early stages, while more precise, lower-throughput methods are used for lead optimization.[12]

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive physicochemical profiling.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: This is the gold-standard method for pKa determination as it directly measures the change in pH of a solution upon addition of a titrant, allowing for the precise calculation of the pKa value(s).[\[13\]](#)

Methodology:

- **Preparation:** Accurately weigh approximately 1-2 mg of **4-Methyl-1,2,5-oxadiazol-3-amine** and dissolve it in a known volume (e.g., 10 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility across the pH range.
- **Calibration:** Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
- **Titration:** Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
- **Acidic Titration:** Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
- **Basic Titration:** In a separate experiment, titrate a fresh solution of the compound with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Record the pH after each addition.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region(s) in the titration curve, typically calculated using the first derivative of the curve.

Protocol: Determination of LogD_{7.4} via Shake-Flask Method

Rationale: The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient.[10] Performing the measurement at pH 7.4 provides the LogD value, which is directly relevant to the compound's distribution under physiological conditions.

Methodology:

- **Phase Preparation:** Prepare a buffered aqueous phase at pH 7.4 (e.g., phosphate-buffered saline, PBS) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is critical to ensure thermodynamic equilibrium.
- **Compound Addition:** Prepare a stock solution of the compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).
- **Partitioning:** Combine a precise volume of the n-octanol stock solution with a precise volume of the buffered aqueous phase in a vial (e.g., 1:1 or 10:1 v/v).
- **Equilibration:** Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 2-4 hours) to allow partitioning to reach equilibrium.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
- **Calculation:** Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$.

Protocol: High-Throughput Solubility Assessment via Nephelometry

Rationale: This method is ideal for early drug discovery as it is rapid, requires minimal compound, and provides a good estimate of kinetic solubility. It measures the light scattered by undissolved particles that form when a compound precipitates from a DMSO stock solution into an aqueous buffer.

Methodology:

- Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), typically 10 mM.
- Assay Plate: In a 96-well or 384-well microplate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
- Compound Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the buffer (e.g., 1-2 μ L into 100-200 μ L), resulting in a final concentration series.
- Incubation: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation.
- Measurement: Read the plate on a nephelometer, which measures the intensity of light scattered by any precipitate formed.
- Data Analysis: The solubility limit is identified as the concentration at which a significant increase in light scattering is observed compared to controls.

Conclusion and Future Outlook

4-Methyl-1,2,5-oxadiazol-3-amine presents a physicochemical profile of a compound with balanced lipophilicity, suggesting its potential as a scaffold in drug discovery. The available data on its thermal properties and density provide a solid foundation for its handling and formulation. However, this guide also highlights critical data gaps, most notably the lack of experimentally determined pKa and aqueous solubility values.

For researchers and drug development professionals, the immediate next step should be the experimental determination of these missing parameters using the protocols outlined herein. A complete and validated physicochemical dataset will empower more accurate structure-activity relationship (SAR) and structure-property relationship (SPR) modeling, ultimately accelerating the rational design of novel therapeutics based on the furazan scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Document: Furazans in Medicinal Chemistry. (CHEMBL5236544) - ChEMBL [ebi.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - 4-methyl-1,2,5-oxadiazol-3-amine (C₃H₅N₃O) [pubchemlite.lcsb.uni.lu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Methyl-1,2,5-oxadiazol-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099955#physicochemical-properties-of-4-methyl-1-2-5-oxadiazol-3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com